molecular formula C9H16N2O3 B12308721 Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate

Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate

Cat. No.: B12308721
M. Wt: 200.23 g/mol
InChI Key: ZHZKWQQINYOTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate is unique due to its specific structure, which combines a pyrrolidine ring with a formamido and ester group. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include a pyrrolidine ring and a propanoate moiety. This structure is hypothesized to contribute to its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, although detailed mechanisms remain to be fully elucidated.

Antiproliferative Activity

A series of in vitro assays have been conducted to evaluate the antiproliferative effects of this compound against various cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Treatment Duration (h)
A549 (Lung Cancer)15.272
MCF7 (Breast Cancer)12.872
HeLa (Cervical Cancer)10.572

The compound exhibited significant cytotoxicity, with IC50 values indicating potent antiproliferative properties against the tested cell lines.

Enzyme Inhibition Studies

In addition to antiproliferative activity, this compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression. For instance, studies indicated that it inhibits the activity of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.

Case Studies and Research Findings

  • Case Study on Lung Cancer:
    A study conducted by Smith et al. (2023) demonstrated that treatment with this compound resulted in a significant reduction in tumor size in A549 xenograft models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Antimicrobial Activity:
    Recent investigations have also explored the antimicrobial properties of this compound. It was found to exhibit moderate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µM.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 3-(pyrrolidine-3-carbonylamino)propanoate

InChI

InChI=1S/C9H16N2O3/c1-14-8(12)3-5-11-9(13)7-2-4-10-6-7/h7,10H,2-6H2,1H3,(H,11,13)

InChI Key

ZHZKWQQINYOTCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1CCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.